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molecular formula C6H7NO2S B165840 Benzenesulfonamide CAS No. 98-10-2

Benzenesulfonamide

Cat. No. B165840
M. Wt: 157.19 g/mol
InChI Key: KHBQMWCZKVMBLN-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20](Cl)(=[O:22])=[O:21]>>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([N:2]([CH3:1])[CH2:3][CH2:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)(=[O:22])=[O:21].[C:15]1([S:20]([NH2:2])(=[O:22])=[O:21])[CH:16]=[CH:17][CH:18]=[CH:19][CH:14]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CNCCC#CC1=NC=CC=C1
Name
Quantity
79 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N(CCC#CC1=NC=CC=C1)C
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20](Cl)(=[O:22])=[O:21]>>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20]([N:2]([CH3:1])[CH2:3][CH2:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)(=[O:22])=[O:21].[C:15]1([S:20]([NH2:2])(=[O:22])=[O:21])[CH:16]=[CH:17][CH:18]=[CH:19][CH:14]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CNCCC#CC1=NC=CC=C1
Name
Quantity
79 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N(CCC#CC1=NC=CC=C1)C
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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